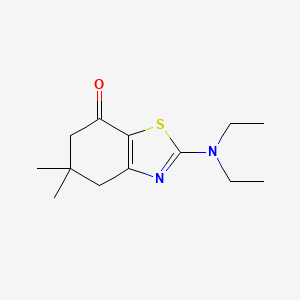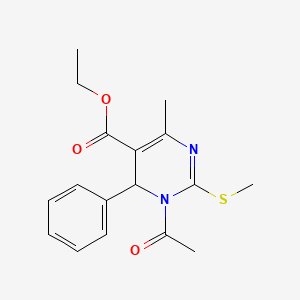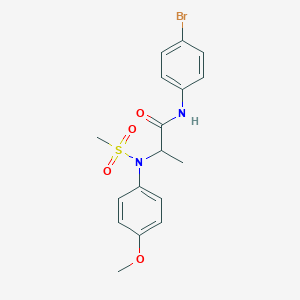
2-(3-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, BPCA, and has been the subject of several studies investigating its mechanism of action and potential uses in laboratory experiments.
作用机制
The mechanism of action of BPCA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, BPCA has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer and anti-inflammatory effects, BPCA has been shown to have other biochemical and physiological effects. For example, BPCA has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. This could have implications for drug interactions and toxicity.
实验室实验的优点和局限性
One advantage of using BPCA in laboratory experiments is its relatively low cost and ease of synthesis. However, one limitation is that the compound has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
未来方向
There are several potential future directions for research on BPCA. One area of interest is investigating the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity. Finally, there is potential for the development of new analogs of BPCA with improved potency and selectivity.
合成方法
The synthesis of BPCA involves the reaction of 3-bromophenol with 2-amino-5-chloropyridine in the presence of acetic anhydride and a catalyst. The resulting product is then purified through a series of recrystallization steps to obtain the final compound.
科学研究应用
BPCA has been studied for its potential applications in scientific research, particularly in the field of oncology. Several studies have investigated the compound's ability to inhibit the growth of cancer cells in vitro and in vivo. BPCA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-(3-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-9-2-1-3-11(6-9)19-8-13(18)17-12-5-4-10(15)7-16-12/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMFHUWFMRBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5174218.png)

![N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5174231.png)
![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B5174258.png)
![2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5174262.png)
![4-[4-(3-methoxybenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5174265.png)
![1-[3-(2-fluorophenoxy)propyl]-1H-imidazole](/img/structure/B5174277.png)
![1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5174281.png)

![N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5174286.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5174295.png)
![5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174306.png)
![3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5174311.png)